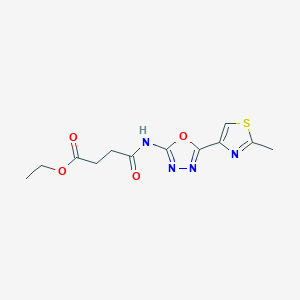

Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-3-19-10(18)5-4-9(17)14-12-16-15-11(20-12)8-6-21-7(2)13-8/h6H,3-5H2,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMXWTCGNMXNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CSC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been shown to have significant antibacterial and antifungal potential. They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is not well-defined. It is known that thiazole derivatives can bind to biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

Thiazole derivatives have been shown to have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Thiazole derivatives have been shown to have therapeutic effects at certain dosages, with potential toxic or adverse effects at high doses.

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Biological Activity

Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate is a novel compound that incorporates a thiazole and an oxadiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to the interactions facilitated by its thiazole and oxadiazole rings. These heterocyclic structures are known to engage with various biological targets, including enzymes and receptors involved in disease processes. The thiazole ring can modulate inflammatory pathways and exhibit cytotoxic effects against cancer cells.

Antimicrobial Activity

Research has shown that compounds containing thiazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been reported to demonstrate antibacterial effects comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups enhances their activity against various bacterial strains.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole and oxadiazole derivatives. The compound's structure allows it to interact with cancer cell lines effectively. For example, compounds with similar configurations have been tested against human glioblastoma and melanoma cells, showing promising results in inhibiting cell proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents.

- Anticancer Evaluation : In vitro tests conducted on various cancer cell lines demonstrated that compounds similar to this compound had IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin, indicating higher potency in inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced by modifying substituents on the thiazole and oxadiazole rings. Key findings include:

- Electron-donating groups at specific positions increase cytotoxicity.

- Hydrophobic interactions play a crucial role in binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, molecular properties, and reported activities of Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate with related compounds:

*Calculated based on molecular formula C₁₃H₁₄N₄O₄S.

Key Differences and Implications

Heterocyclic Core Variations: The target compound contains a 1,3,4-oxadiazole ring, whereas analogs like those in and feature 1,3,4-thiadiazole (sulfur instead of oxygen in the five-membered ring). Thiazole vs. Thiadiazole: The 2-methylthiazole in the target compound introduces a sulfur atom but retains a five-membered aromatic structure, contrasting with thiadiazoles (two sulfur atoms), which may influence binding to metal-containing enzymes like carbonic anhydrase .

Functional Group Impact: Ethyl 4-Oxobutanoate Ester: Present in both the target compound and ’s analog, this group increases lipophilicity compared to carboxylic acid derivatives (e.g., Compound 7 in ), likely improving membrane permeability but reducing aqueous solubility . Sulfonamide vs. Thiazole Substituents: LMM5 and LMM11 () feature sulfonamide groups, which are strong electron-withdrawing moieties.

Biological Activity :

- LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition, attributed to their sulfonamide-linked benzamide groups . The target compound’s thiazole-oxadiazole scaffold could similarly inhibit redox enzymes but may require structural optimization for efficacy.

- Compounds with thiadiazole cores () show carbonic anhydrase inhibition, suggesting the target’s oxadiazole-thiazole hybrid might also target metalloenzymes, though this remains speculative without direct data .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Cyclization : React 2-methylthiazole-4-carbohydrazide with a carbonyl source (e.g., ethyl 4-oxobutanoate) under acidic conditions to form the 1,3,4-oxadiazole ring.

Coupling : Use nucleophilic substitution or amide coupling to introduce the thiazole moiety. Evidence from analogous syntheses shows yields of 68–94% when using methyl or tert-butyl esters as intermediates, with Co(II) catalysts improving cyclization efficiency .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol/water) to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Structural Validation :

- 1H/13C NMR : Compare chemical shifts with analogous oxadiazole-thiazole derivatives (e.g., δ ~8.10 ppm for aromatic protons in thiazole rings, δ ~170 ppm for carbonyl carbons) .

- HRMS : Confirm molecular ion peaks ([M+H]+ or [M-H]-) with <2 ppm error .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. What experimental precautions are critical during synthesis?

- Methodological Answer :

- Moisture Sensitivity : Conduct cyclization steps under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

- Temperature Control : Maintain reaction temperatures between 0–5°C during coupling steps to minimize side reactions (e.g., over-oxidation) .

- Catalyst Handling : Pre-dry Co(II) catalysts at 100°C for 2 hours to enhance reactivity in cyclization .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting bioactivity data across different assays?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm activity trends. For instance, if a derivative shows IC₅₀ discrepancies in kinase vs. cytotoxicity assays, evaluate off-target effects via proteome-wide profiling .

- Compound Stability : Verify compound integrity in assay buffers (e.g., pH 7.4, 37°C) using LC-MS to rule out degradation .

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes and identify structural motifs causing assay variability .

Q. How can computational methods aid in predicting the target's binding affinity?

- Methodological Answer :

- Molecular Docking : Use crystal structures of homologous targets (e.g., Rho kinase PDB: 2F2U) to model interactions. Focus on hydrogen bonding between the oxadiazole ring and catalytic lysine residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Monitor RMSD values (<2 Å indicates stable complexes) .

- QSAR Modeling : Train models using bioactivity data from analogs (e.g., substituent effects at the thiazole 2-position) to predict IC₅₀ values .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Systematic Substitution : Synthesize derivatives with variations at the thiazole 4-position (e.g., methyl, trifluoromethyl) and oxadiazole 5-position (e.g., aryl, alkyl).

- Multivariate Analysis : Apply principal component analysis (PCA) to isolate electronic (Hammett σ) vs. steric (Taft Es) effects on bioactivity .

- Data Normalization : Use Z-score scaling to account for variability in assay protocols (e.g., cell line differences) .

Q. How to address low yields in cyclization steps during synthesis?

- Methodological Answer :

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂, Co(OAc)₂) at 5–10 mol% loading. Co(II) catalysts improved yields to 76–94% in analogous syntheses .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes using microwave irradiation (100°C, 300 W), minimizing side-product formation .

- Intermediate Monitoring : Use TLC (silica, UV detection) to track cyclization progress and quench reactions at 90% conversion .

Q. What crystallographic techniques validate the compound's 3D structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/chloroform). Refine data using SHELXL (R-factor <0.05) .

- Unit Cell Parameters : Compare with published analogs (e.g., monoclinic C2/c, a = 20.54 Å, b = 13.75 Å) to confirm lattice consistency .

- Electron Density Maps : Analyze residual density (<0.3 eÅ⁻³) to rule out disorder in the oxadiazole-thiazole junction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.